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Compound of Interest

Compound Name: BAY-2413555

Cat. No.: B15619539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of

BAY-2413555, a selective positive allosteric modulator of the M2 muscarinic acetylcholine

receptor, in rat models. The protocols are based on available preclinical data and are intended

to guide researchers in designing and executing studies to evaluate the pharmacokinetic,

pharmacodynamic, and toxicological properties of this compound.

Compound Information
Compound Name BAY-2413555

Mechanism of Action
Positive Allosteric Modulator (PAM) of the M2

muscarinic acetylcholine receptor.[1][2][3]

Primary Indication (Clinical)
Investigated for the treatment of heart failure.[2]

[4]

Key Preclinical Species Rats, Dogs, Monkeys.[1]

Administration Route in Rats Oral (gavage).[1]
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Objective
To assess the in vivo effects of orally administered BAY-2413555 on cardiovascular

parameters, such as heart rate and blood pressure, in conscious rats. This protocol is based on

studies performed in spontaneous hypertensive telemetric rats.[1]

Materials
BAY-2413555

Vehicle for oral formulation (e.g., 0.5% w/v carboxymethyl cellulose in water, potentially with

a surfactant like 0.2% w/v Tween 80)

Male Spontaneously Hypertensive Rats (SHR) or other appropriate strain (e.g., Sprague-

Dawley), age and weight to be recorded.

Oral gavage needles (16-18 gauge for adult rats).[5]

Telemetry system for continuous monitoring of cardiovascular parameters.

Standard laboratory equipment (e.g., balance, vortex mixer, syringes).

Dosing Information
Dose (mg/kg) Administration Route Frequency Reported Effects

1 Oral (gavage) Single dose

Dose-dependent

reduction in heart rate.

[1]

3 Oral (gavage) Single dose

Dose-dependent

reduction in heart rate.

[1]

10 Oral (gavage) Single dose

Dose-dependent

reduction in heart rate

without significant

impact on mean

arterial blood

pressure.[1]
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Experimental Protocol
Animal Acclimatization: House rats in a controlled environment for at least one week prior to

the experiment to allow for acclimatization.

Telemetry Implantation (if applicable): If using telemetry, surgically implant transmitters for

the measurement of blood pressure and heart rate according to the manufacturer's

instructions. Allow for a sufficient recovery period post-surgery.

Dose Formulation:

Accurately weigh the required amount of BAY-2413555.

Prepare the vehicle solution. A common vehicle for oral gavage is 0.5% (w/v) aqueous

methylcellulose with 0.2% (w/v) Tween 80.[6]

Suspend BAY-2413555 in the vehicle to achieve the desired final concentrations (e.g., for

a 10 mL/kg dosing volume, prepare solutions of 0.1, 0.3, and 1 mg/mL for the 1, 3, and 10

mg/kg doses, respectively).

Ensure the suspension is homogenous by vortexing or stirring before each administration.

Administration:

Weigh each rat immediately before dosing to calculate the precise volume to be

administered.

Administer the formulated BAY-2413555 or vehicle control orally via gavage. The

maximum recommended dosing volume for rats is 10-20 mL/kg.[5]

Handle animals gently to minimize stress, which can influence cardiovascular parameters.

Monitoring and Data Collection:

Continuously monitor heart rate and blood pressure using the telemetry system.

Record baseline data before administration and continue monitoring for a predefined

period post-administration (e.g., 24 hours) to capture the full pharmacokinetic and
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In Vivo Oral Dosing Workflow

Ex Vivo Isolated Heart (Langendorff) Protocol
Objective
To evaluate the direct effects of BAY-2413555 on cardiac function in an isolated rat heart

preparation, independent of systemic physiological influences.

Materials
BAY-2413555

Carbachol (muscarinic receptor agonist)

Atropine (muscarinic receptor antagonist)

Male Wistar or Sprague-Dawley rats (250-300g).

Langendorff perfusion apparatus.

Krebs-Henseleit buffer (KHB).

Surgical instruments for heart isolation.

Data acquisition system to record cardiac parameters.

Dosing Information
Compound Concentration Purpose

Carbachol 100 nM
To induce a baseline

muscarinic response.

BAY-2413555
Dose-dependent

concentrations

To assess the modulatory

effect on the carbachol-

induced response.

Atropine 1 µM
To confirm the muscarinic

receptor-mediated effect.
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Experimental Protocol
Preparation of Krebs-Henseleit Buffer (KHB): Prepare KHB containing (in mM): NaCl 118,

KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. Ensure the

buffer is gassed with 95% O2 / 5% CO2 and maintained at 37°C.

Heart Isolation:

Anesthetize the rat (e.g., with sodium pentobarbital).

Rapidly excise the heart and place it in ice-cold KHB to induce cardioplegia.

Mount the heart on the Langendorff apparatus via cannulation of the aorta.

Perfusion and Stabilization:

Initiate retrograde perfusion with oxygenated KHB at a constant pressure or flow.

Allow the heart to stabilize for a period (e.g., 20 minutes) until a steady heart rate and

contractile force are achieved.

Drug Administration:

Introduce 100 nM carbachol into the perfusate to establish a baseline level of M2 receptor

activation.

Once a stable response to carbachol is observed, introduce BAY-2413555 into the

perfusate in a cumulative, dose-dependent manner.

To confirm the mechanism, after observing the effect of BAY-2413555, introduce 1 µM

atropine to the perfusate to block the muscarinic response.

Data Recording: Continuously record cardiac parameters such as heart rate, left ventricular

developed pressure (LVDP), and coronary flow throughout the experiment.
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Ex Vivo Langendorff Heart Protocol Workflow

Toxicology Studies
Detailed protocols for toxicology studies of BAY-2413555 in rats are not extensively available in

the public domain. However, based on general guidelines for preclinical toxicology studies, the

following information can be inferred:
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Dose Selection: Doses for toxicology studies are typically selected based on the

pharmacologically active dose range and may include multiples of the intended therapeutic

dose.

Duration: Repeat-dose toxicity studies in rodents to support clinical trials can range from 2

weeks to 6 months, depending on the intended duration of clinical use.

Administration: For orally administered drugs like BAY-2413555, administration in toxicology

studies is typically via oral gavage.

Parameters Monitored: These studies would involve monitoring for clinical signs of toxicity,

changes in body weight, food consumption, hematology, clinical chemistry, and

histopathological examination of tissues.

A 6-month oral gavage toxicity study in rats for a different compound established a No-

Observed-Adverse-Effect Level (NOAEL) based on decreases in body weight gain and

changes in hepatobiliary parameters.[7] Similar endpoints would likely be assessed for BAY-
2413555.

Pharmacokinetics
BAY-2413555 exhibits very low clearance in rats, leading to an extended half-life following both

intravenous and oral administration.[1] It demonstrates good to excellent bioavailability after

oral administration.[1] The pharmacokinetic profile supports the potential for once-daily dosing

in humans.[1]
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BAY-2413555 acts as a positive allosteric modulator of the M2 muscarinic acetylcholine

receptor.[1][2][3] It does not have intrinsic agonistic or antagonistic activity but enhances the

affinity of the endogenous ligand, acetylcholine, for the M2 receptor.[2][3] This potentiation of

acetylcholine's effect leads to an enhanced parasympathetic response, including a reduction in

heart rate.[1] The activation of the M2 receptor, a Gi-coupled protein, inhibits adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream

cardiac effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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